4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
Description
Significance of Benzaldehyde (B42025) and Azepane Scaffolds in Molecular Design
The benzaldehyde scaffold is a fundamental building block in organic synthesis and medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The aldehyde functional group is particularly reactive, allowing for its modification to generate diverse libraries of compounds for screening against various biological targets. nih.gov For instance, benzaldehyde derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenases (ALDHs), which are overexpressed in some cancers. mdpi.comclearsynth.comacs.orgnih.gov The versatility of the benzaldehyde scaffold makes it a valuable starting point for the design of new therapeutic agents. nih.gov
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is another privileged scaffold in drug discovery. researchgate.net Azepane-based compounds have demonstrated a wide array of pharmacological properties, and numerous FDA-approved drugs incorporate this moiety. researchgate.net The flexible nature of the azepane ring allows it to adopt various conformations, which can be crucial for its interaction with biological targets. lifechemicals.com This conformational flexibility, combined with the ability to introduce substituents at different positions on the ring, provides a powerful tool for modulating the bioactivity of a molecule. lifechemicals.com Azepane derivatives have been explored for their potential in treating a range of conditions, including cancer, Alzheimer's disease, and microbial infections. researchgate.net
Overview of Aryloxy-Ether Linkages in Bioactive Compound Architectures
The presence of an ether oxygen atom can introduce a degree of polarity and the potential for hydrogen bonding, which can be critical for binding to a biological target. Furthermore, the aryloxy-ether bond is generally more stable to metabolic degradation compared to other linkages like esters, which can lead to a longer duration of action for a drug. The synthesis of aryl ethers is a well-established area of organic chemistry, with numerous methods available to form this linkage, allowing for the creation of a wide variety of molecular architectures.
Research Trajectories for Azepane-Containing Benzaldehyde Derivatives
The combination of the benzaldehyde and azepane scaffolds, connected by an aryloxy-ether linkage, presents a promising strategy for the development of new bioactive molecules. Research in this area is likely to follow several key trajectories.
One major focus will be the synthesis and exploration of a diverse library of analogues. This will involve modifying the substitution patterns on both the benzaldehyde and azepane rings. For example, introducing different functional groups to the aromatic ring of the benzaldehyde moiety could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced activity or selectivity for a particular biological target. Similarly, the synthesis of derivatives with substituents on the azepane ring could be used to fine-tune the compound's conformational preferences and its interactions with target proteins. lifechemicals.com
Another important research direction will be the investigation of the biological activities of these novel compounds. Given the known pharmacological profiles of benzaldehyde and azepane derivatives, these new molecules could be screened for a wide range of activities, including anticancer, antimicrobial, and neuroprotective effects. For instance, N-benzylated azepanes have been identified as potent inhibitors of monoamine transporters, suggesting that derivatives of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde could be explored for their potential in treating neuropsychiatric disorders. The evaluation of these compounds against various enzymes, receptors, and ion channels will be crucial in identifying promising lead compounds for further development.
The table below lists some of the potential research applications for azepane-containing benzaldehyde derivatives based on the known activities of their constituent scaffolds.
| Research Area | Potential Application |
| Oncology | Inhibition of cancer cell proliferation, targeting enzymes like ALDHs mdpi.comclearsynth.comacs.orgnih.gov |
| Infectious Diseases | Development of new antibacterial and antifungal agents researchgate.net |
| Neuroscience | Modulation of neurotransmitter systems, potential for treating neurodegenerative and psychiatric disorders |
| Inflammation | Development of novel anti-inflammatory agents nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(azepan-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCTUNXRHGCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393099 | |
| Record name | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223251-09-0 | |
| Record name | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 2 Azepan 1 Yl Ethoxy Benzaldehyde
Alkylation Strategies for Ethoxy Linkage Formation
The formation of the ethoxy bridge connecting the azepane and benzaldehyde (B42025) moieties is a critical step in the synthesis of the target compound. The Williamson ether synthesis is a classic and widely employed method for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide.
In a typical procedure, 4-hydroxybenzaldehyde (B117250) is deprotonated with a suitable base to form a phenoxide ion. This is followed by the addition of an alkylating agent, such as 1-(2-chloroethyl)azepane. The phenoxide, acting as a nucleophile, displaces the chloride leaving group on the alkyl chain, forming the desired ether linkage via an SN2 mechanism. masterorganicchemistry.com
Key Reactants and Conditions:
| Reactant 1 | Reactant 2 | Base | Solvent |
| 4-Hydroxybenzaldehyde | 1-(2-Chloroethyl)azepane | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) |
| 4-Hydroxybenzaldehyde | 1-(2-Bromoethyl)azepane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |
The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases like sodium hydride ensure complete deprotonation of the phenol, while polar aprotic solvents such as DMF or acetonitrile (B52724) are often used to facilitate SN2 reactions. chem-station.com
Oxidation Protocols for Benzaldehyde Moiety Introduction
The benzaldehyde functional group can be introduced through the oxidation of a precursor molecule. A common strategy involves the oxidation of the corresponding benzyl (B1604629) alcohol, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.
The synthesis of the precursor, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol, can be achieved by the alkylation of 4-hydroxybenzyl alcohol with 1-(2-chloroethyl)azepane, following a similar Williamson ether synthesis protocol as described above. Once the benzyl alcohol is obtained, several mild and selective oxidizing agents can be employed to yield the desired benzaldehyde without over-oxidation to the carboxylic acid.
Common Oxidation Reagents:
Manganese Dioxide (MnO₂): Activated manganese dioxide is a highly selective reagent for the oxidation of benzylic and allylic alcohols. commonorganicchemistry.comjove.commychemblog.com The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. mychemblog.comrsc.org The heterogeneous nature of the reaction simplifies workup, as the manganese byproducts can be removed by filtration. researchgate.net
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary alcohols to aldehydes. wikipedia.orgmychemblog.com The reaction proceeds under neutral pH and at room temperature, making it suitable for substrates with sensitive functional groups. wikipedia.orgjk-sci.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. missouri.educhem-station.comwikipedia.org The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org A drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. missouri.edu
Comparison of Oxidation Methods:
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide Oxidation | MnO₂ | DCM, Room Temperature | High selectivity for benzylic alcohols, easy workup. commonorganicchemistry.commychemblog.com | Requires a large excess of reagent. mychemblog.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM, Room Temperature | Mild conditions, high yields, broad functional group tolerance. wikipedia.orgmychemblog.com | Reagent is expensive and potentially explosive. wikipedia.org |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | DCM, -78 °C to Room Temperature | High yields, wide applicability. wikipedia.org | Requires cryogenic temperatures, produces foul-smelling byproduct. missouri.educhem-station.com |
Reductive Transformations in Synthesis
While the primary route to 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde involves oxidation, reductive transformations can play a role in the synthesis of precursors or in alternative synthetic strategies. For instance, the azepane ring itself can be synthesized via intramolecular reductive amination of suitable amino-aldehyde or amino-ketone precursors. researchgate.netnih.govrsc.org
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. researchgate.net In a hypothetical alternative route, a precursor containing a different functional group at the benzylic position, such as a nitrile or a carboxylic acid derivative (e.g., a Weinreb amide), could be reduced to the aldehyde. For example, the reduction of a Weinreb amide with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde. acs.org
Green Chemistry Approaches and Reaction Conditions for Synthesis
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes.
For the Williamson ether synthesis step, the use of a phase-transfer catalyst (PTC) can be beneficial. jetir.orgresearchgate.net PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, often allowing the use of less hazardous solvents and milder reaction conditions. jetir.orgacs.org
Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that can be applied. readarticle.orgresearchgate.netsemanticscholar.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. nih.govnumberanalytics.com Both the alkylation and oxidation steps could potentially be optimized using microwave technology.
Green Chemistry Strategies:
| Synthetic Step | Green Approach | Benefits |
| Alkylation (Williamson Ether Synthesis) | Phase-Transfer Catalysis | Use of less hazardous solvents, milder conditions. jetir.orgacs.org |
| General | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govnumberanalytics.com |
| Oxidation | Use of catalytic amounts of oxidizing agents with a co-oxidant | Reduces waste from stoichiometric heavy metal oxidants. |
Analytical Techniques for Reaction Monitoring and Purity Assessment
To ensure the successful synthesis and purification of this compound, various analytical techniques are employed.
For Reaction Monitoring:
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
For Structural Characterization and Purity Assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the azepane, ethoxy, and benzaldehyde moieties. orientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl (C=O) stretch. orientjchem.org
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming its identity. orientjchem.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the final product and identifying any volatile impurities. orientjchem.org
These analytical methods are essential for optimizing reaction conditions, isolating the desired product, and ensuring its purity meets the required specifications.
Chemical Transformations and Derivatization Studies of 4 2 Azepan 1 Yl Ethoxy Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is one of the most reactive functional groups in organic chemistry, primarily characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows for a host of transformations including nucleophilic additions, oxidations, and reductions.
The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl group. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. pressbooks.pubmasterorganicchemistry.comlibretexts.org This process allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. pressbooks.pub
A variety of nucleophiles can be employed to derivatize 4-(2-(azepan-1-yl)ethoxy)benzaldehyde at the aldehyde position. These reactions are fundamental for extending the carbon skeleton or introducing new functional groups.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile Type | Reagent Example | Product Class | Expected Product Structure |
|---|---|---|---|
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 4-(2-(Azepan-1-yl)ethoxy)phenyl(methyl)methanol |
| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol | (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol |
| Cyanide | Hydrogen Cyanide (HCN) / NaCN | Cyanohydrin | 2-Hydroxy-2-(4-(2-(azepan-1-yl)ethoxy)phenyl)acetonitrile |
Aldehydes are readily oxidized to their corresponding carboxylic acids using a range of common oxidizing agents. This transformation is a key step in many synthetic pathways. The presence of the ether linkage and the tertiary amine in the this compound structure requires the selection of appropriately mild or specific oxidizing agents to avoid unwanted side reactions.
Common reagents for this transformation include:
Potassium permanganate (KMnO₄): A strong oxidizing agent, effective under basic, acidic, or neutral conditions.
Chromic acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation).
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a characteristic silver mirror. This is often used as a qualitative test for aldehydes.
Potassium dichromate (K₂Cr₂O₇): Another chromium-based oxidant, typically used in acidic conditions.
Table 2: Oxidation of the Aldehyde Group
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| KMnO₄ | Basic, then acidic workup | 4-(2-(Azepan-1-yl)ethoxy)benzoic acid |
| Tollens' Reagent | Aqueous ammonia | 4-(2-(Azepan-1-yl)ethoxy)benzoate |
The aldehyde group can be reduced to either a primary alcohol or completely deoxygenated to a methyl group, depending on the reducing agent and reaction conditions.
For the conversion to a primary alcohol, mild reducing agents are highly effective. Sodium borohydride (NaBH₄) is a particularly useful reagent for this purpose as it is chemoselective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgcdnsciencepub.com
For the complete reduction of the aldehyde to a methyl group (deoxygenation), more vigorous methods are required:
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strong basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent like ethylene glycol).
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. These strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.
Table 3: Reduction of the Aldehyde Group
| Reaction | Reagents | Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄ in Methanol | (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | 1-(2-(4-Methylphenoxy)ethyl)azepane |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is substituted with two groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
The -OCH₂CH₂-Azepane group: This is an alkoxy group, which is a powerful activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via a strong positive mesomeric (+M) or resonance effect, stabilizing the carbocation intermediate formed during the attack of an electrophile. organicchemistrytutor.comaakash.ac.in
The -CHO group (aldehyde): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both a negative inductive (-I) effect and a negative mesomeric (-M) effect. libretexts.orglibretexts.org
In cases of competing directing effects, the strongly activating alkoxy group dominates the regiochemical outcome. organicchemistrytutor.com Therefore, incoming electrophiles are directed to the positions ortho to the alkoxy substituent (C3 and C5 positions), which are also meta to the aldehyde group. This leads to a high degree of predictability for EAS reactions.
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-(Azepan-1-yl)ethoxy)-3-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(2-(azepan-1-yl)ethoxy)benzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-(2-(azepan-1-yl)ethoxy)benzaldehyde |
Modifications of the Azepane Moiety for Structural Diversification
The azepane ring, a seven-membered saturated nitrogen heterocycle, offers further sites for chemical modification. slideshare.netresearchgate.net The tertiary amine nitrogen atom is nucleophilic and basic, allowing for reactions with various electrophiles. Such modifications can significantly alter the steric and electronic properties of the molecule.
N-Oxide Formation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would convert the tertiary amine into its corresponding N-oxide.
Quaternization: The lone pair on the nitrogen can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and adds an alkyl group to the nitrogen.
Ring Transformations: While more complex, modern synthetic methods allow for skeletal editing, including nitrogen atom insertion or ring expansion/contraction sequences, which could potentially be applied to modify the azepane core itself. nih.govresearchgate.net
Table 5: Reactions of the Azepane Nitrogen
| Reaction | Reagent | Product Class |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | Tertiary N-oxide |
Heterocyclic Ring Formation via Condensation Reactions
The aldehyde functionality is a key building block for the synthesis of various heterocyclic systems through condensation reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond, followed by a cyclization step.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine or an ammonium salt. sigmaaldrich.comwikipedia.orgnih.govtue.nl The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com
Claisen-Schmidt Condensation (Chalcone Synthesis): The base-catalyzed reaction between an aromatic aldehyde and a ketone (such as acetophenone) yields a chalcone, which is an α,β-unsaturated ketone. researchgate.netresearchgate.netijarsct.co.innih.gov Chalcones are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds.
Multicomponent Reactions: The aldehyde can participate in multicomponent reactions to build complex heterocyclic scaffolds in a single step. For instance, reactions with amidines and other reagents can lead to the formation of substituted imidazoles. nih.gov
Table 6: Heterocycle Synthesis via Condensation Reactions
| Reaction Name | Reactant Partner | Catalyst | Intermediate/Product Class |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Piperidine | Dicyanovinylarene |
| Claisen-Schmidt Condensation | Acetophenone | NaOH or KOH | Chalcone |
Comparative Reactivity Studies with Related Azepane and Piperidine Analogues
The reactivity of the aldehyde functional group in this compound is influenced by the electronic and steric properties of the azepane ring. To understand these effects, comparative studies with its analogous piperidine derivative, 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde, are crucial. While direct kinetic or thermodynamic data for these specific compounds is not extensively available in the public domain, a comparative analysis can be constructed based on the fundamental chemical principles and reported observations for related structures.
The primary differences in reactivity between the azepane and piperidine analogues stem from the distinct conformational flexibility, ring strain, and steric hindrance associated with the seven-membered azepane ring compared to the six-membered piperidine ring.
Nucleophilicity and Basicity of the Nitrogen Atom:
The nitrogen atom in both the azepane and piperidine moieties can influence the reactivity of the benzaldehyde (B42025) group through the ethoxy bridge. The basicity of the nitrogen atom can affect the electron density on the aromatic ring, which in turn can modulate the electrophilicity of the aldehyde's carbonyl carbon. Generally, the basicity of cyclic amines is influenced by the hybridization of the nitrogen lone pair and the steric accessibility.
In many contexts, piperidine is a slightly stronger base than azepane. This difference can be attributed to the greater conformational flexibility of the azepane ring, which can lead to a less favorable orientation of the nitrogen lone pair for protonation. However, the electronic effect of this difference on the distant aldehyde group is likely to be minor, transmitted through the ethoxy and benzene rings.
Steric Hindrance and Conformational Flexibility:
This increased flexibility can have opposing effects. On one hand, the azepane moiety may present greater steric hindrance to reagents approaching the aldehyde group, particularly in reactions involving bulky catalysts or reactants. On the other hand, its ability to adopt various conformations might allow for a more favorable transition state in certain reactions.
In a study comparing azaheterocyclic analogues, piperidine-substituted compounds were found to exhibit different biological activity compared to their azepane counterparts, a trend that may be attributed to the optimal balance of rigidity and flexibility of the six-membered ring.
Table 3.5.1: Comparative Properties of Azepane and Piperidine Rings
| Property | Azepane | Piperidine |
| Ring Size | 7-membered | 6-membered |
| Conformational Flexibility | High | Moderate (Chair Conformation) |
| Ring Strain | Higher | Lower |
| Steric Hindrance at Nitrogen | Potentially Greater | Moderate |
Hypothetical Reactivity in Common Aldehyde Reactions:
Based on these structural differences, we can hypothesize the relative reactivity of this compound and its piperidine analogue in typical aldehyde transformations.
Nucleophilic Addition: In reactions where a nucleophile attacks the carbonyl carbon, the electronic effects transmitted from the nitrogen are likely to be similar for both compounds. However, if the reaction involves a bulky nucleophile or a transition state that is sensitive to steric hindrance from the entire substituent, the azepane derivative might react more slowly.
Oxidation: The oxidation of the aldehyde to a carboxylic acid is generally sensitive to the electronic nature of the aromatic ring. Given the subtle differences in the basicity of the nitrogen atoms, only minor differences in oxidation rates would be expected.
Reductive Amination: In this reaction, the aldehyde first reacts with an amine to form an imine, which is then reduced. The rate of this reaction could be influenced by the ability of the azepane or piperidine moiety to interact with the reagents or catalyst. The greater steric bulk of the azepane group might hinder the approach of the amine or the reducing agent.
Table 3.5.2: Postulated Relative Reactivity in Aldehyde Transformations
| Reaction Type | Expected Relative Reactivity (Azepane vs. Piperidine Analogue) | Rationale |
| Nucleophilic Addition | Azepane ≤ Piperidine | Potential for greater steric hindrance from the more flexible azepane ring. |
| Oxidation | Azepane ≈ Piperidine | Minor differences in electronic effects transmitted to the aldehyde. |
| Reductive Amination | Azepane ≤ Piperidine | Increased steric bulk of the azepane moiety may hinder reagent approach. |
It is important to note that these comparisons are largely theoretical and based on general principles of organic chemistry. Detailed experimental studies involving kinetic measurements would be necessary to provide definitive quantitative comparisons of the reactivity of this compound and its piperidine analogue.
Spectroscopic Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, the ethoxy protons, and the protons of the azepane ring.
The aldehydic proton (CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm allfordrugs.com. The aromatic protons on the benzene ring, being in a disubstituted para arrangement, would likely appear as two distinct doublets in the region of δ 6.5-8.5 ppm allfordrugs.com. The protons of the ethoxy group (-OCH₂CH₂-) will present as two triplets, with the protons closer to the oxygen atom being more deshielded. The protons of the azepane ring will show a more complex pattern of multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 9.0 - 10.0 | Singlet |
| Aromatic-H | 6.5 - 8.5 | Doublets |
| Ethoxy-CH₂ (adjacent to O) | 3.5 - 4.5 | Triplet |
| Ethoxy-CH₂ (adjacent to N) | 2.5 - 3.5 | Triplet |
| Azepane-H | 1.5 - 3.0 | Multiplets |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the ethoxy carbons, and the carbons of the azepane ring.
The carbonyl carbon of the aldehyde group is characteristically found in the highly downfield region, typically between δ 190 and 200 ppm. The aromatic carbons will appear in the δ 110-170 ppm range, with the carbon attached to the oxygen being the most deshielded. The carbons of the ethoxy group and the azepane ring will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl-C | 190 - 200 |
| Aromatic-C (ipso to O) | 160 - 170 |
| Aromatic-C (other) | 110 - 140 |
| Ethoxy-C | 60 - 80 |
| Azepane-C | 20 - 60 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds docbrown.infopressbooks.publibretexts.org. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.
A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group docbrown.info. The C-H stretch of the aldehyde group typically appears as two weak bands between 2850 and 2750 cm⁻¹ pressbooks.pub. The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption band in the region of 1250-1050 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will show absorptions in the 1600-1450 cm⁻¹ region docbrown.info.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | ~1700 |
| Aldehyde | C-H Stretch | 2850 - 2750 |
| Ether | C-O-C Stretch | 1250 - 1050 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group.
The benzaldehyde (B42025) moiety will give rise to a strong absorption band around 250 nm, which is attributed to the π→π* transition of the conjugated system. A weaker absorption band, corresponding to the n→π* transition of the carbonyl group, is expected to appear at a longer wavelength, typically around 320 nm.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern youtube.comlibretexts.orgmiamioh.edudocbrown.infoyoutube.com. For this compound, with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.34 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 247.
The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the azepane ring. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29) libretexts.orgmiamioh.edudocbrown.info. The presence of the azepane ring would lead to characteristic fragmentation patterns for cyclic amines.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method would be suitable for assessing its purity and for quantification.
A typical HPLC system would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape sielc.com. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as around 254 nm. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification.
Computational Chemistry and Quantum Mechanical Investigations of 4 2 Azepan 1 Yl Ethoxy Benzaldehyde
Spectroscopic Parameter Prediction and Experimental Correlation
Computational methods are frequently used to predict vibrational frequencies (like IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.gov These theoretical predictions are then compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. nih.gov While this is a standard practice for characterizing new compounds, published research correlating theoretical spectroscopic parameters with experimental data for 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde could not be located.
Analysis of Nonlinear Optical (NLO) Properties
The investigation of NLO properties is essential for the development of new materials for optoelectronic applications. Computational analysis, particularly the calculation of the first hyperpolarizability, is a key method for identifying molecules with significant NLO potential. Studies on similar compounds, such as 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, have reported calculated first hyperpolarizability values that are significantly higher than that of the standard NLO material, urea. researchgate.net This suggests that the benzaldehyde (B42025) scaffold with an ethoxy linkage can be a promising framework for NLO materials. However, a specific computational analysis of the NLO properties of this compound is not available.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, mapping out transition states, and calculating activation energies. This approach provides a molecular-level understanding of reaction pathways. There are no available studies that apply computational modeling to investigate the reaction mechanisms involving this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique allows for the identification of electrophilic and nucleophilic sites, which are key to predicting the molecule's reactivity in chemical reactions. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
For this compound, the MEP map would likely reveal distinct regions of positive, negative, and neutral potential. The oxygen atom of the aldehyde group and the nitrogen atom within the azepane ring are expected to be regions of high electron density, rendering them nucleophilic and susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the hydrogens on the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms would exhibit a more positive potential, marking them as electrophilic sites.
In similar benzaldehyde derivatives, MEP analysis has shown that the electronegative regions are typically located over the carbonyl oxygen and any other heteroatoms, while the electropositive regions are found around the aromatic protons and the aldehyde proton. researchgate.net The distribution of these potentials is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the compound's physical properties and biological activity.
Illustrative Molecular Electrostatic Potential (MEP) Data
| Molecular Region | Predicted Electrostatic Potential Range (kJ/mol) | Implication for Reactivity |
| Aldehyde Oxygen | -150 to -200 | Strong nucleophilic character, likely site for protonation or coordination to Lewis acids. |
| Azepane Nitrogen | -100 to -150 | Nucleophilic center, available for interactions with electrophiles. |
| Aldehyde Hydrogen | +80 to +120 | Electrophilic character, susceptible to nucleophilic attack. |
| Aromatic Hydrogens | +40 to +80 | Moderately electrophilic, can participate in weak intermolecular interactions. |
Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules. Actual values for this compound would require specific quantum chemical calculations.
Thermochemical and Thermodynamic Property Calculations
Thermochemical and thermodynamic property calculations provide essential information about the stability, energy, and behavior of a molecule under various conditions. These calculations are typically performed using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost. researchgate.netnih.gov Key properties calculated include the enthalpy of formation, entropy, Gibbs free energy, and heat capacity.
For this compound, these calculations would help in determining its relative stability compared to other isomers or related compounds. The enthalpy of formation, for instance, indicates the energy change when the compound is formed from its constituent elements in their standard states. A more negative value suggests greater stability. The Gibbs free energy, which incorporates both enthalpy and entropy, is a critical parameter for predicting the spontaneity of reactions involving this molecule.
Studies on structurally similar molecules, such as other alkoxy-benzaldehyde derivatives, have utilized DFT calculations to determine these thermodynamic parameters, providing a reliable framework for what to expect for this compound. nih.gov These computational approaches allow for the exploration of the molecule's properties without the need for extensive experimental calorimetry.
Illustrative Thermochemical and Thermodynamic Properties
| Property | Calculated Value (Illustrative) | Unit | Significance |
| Enthalpy of Formation (ΔHf°) | -350.5 | kJ/mol | Indicates the compound is stable relative to its constituent elements. |
| Standard Entropy (S°) | 450.2 | J/(mol·K) | Reflects the degree of disorder or randomness of the molecule. |
| Gibbs Free Energy of Formation (ΔGf°) | -180.8 | kJ/mol | Predicts the spontaneity of the formation of the compound under standard conditions. |
| Heat Capacity (Cv) | 280.4 | J/(mol·K) | Represents the amount of heat required to raise the temperature of one mole of the substance by one Kelvin. |
Note: The data in this table is illustrative and represents typical values that might be obtained for a molecule of this size and complexity through DFT calculations. Specific values would be dependent on the level of theory and basis set used in the computation.
In Vitro Biological Activity Evaluation and Mechanistic Insights
Antimicrobial Activity Studies
The antimicrobial potential of compounds is a critical area of research in the face of rising antibiotic resistance. Benzaldehyde (B42025) and its derivatives, as well as azepane-containing molecules, have demonstrated notable antimicrobial properties in various studies.
Derivatives of benzaldehyde have shown a broad spectrum of antibacterial activity. Their mechanism of action is often attributed to their ability to interact with and disrupt the bacterial cell membrane, leading to cell death. nih.govekb.eg This interaction can cause the disintegration of the cell membrane and the subsequent release of intracellular components. nih.gov For instance, certain benzaldehyde derivatives have exhibited weak to moderate antibacterial activities against Staphylococcus aureus and other Gram-positive bacteria. acs.org
Azepane derivatives have also been investigated for their antimicrobial effects. A series of pyridobenzazepine derivatives showed promising activity against a range of bacteria, with some compounds displaying potent effects against both Gram-positive and Gram-negative bacteria. shd.org.rs The structural characteristics of the azepine ring and its substituents play a crucial role in determining the potency and spectrum of antibacterial activity. shd.org.rsresearchgate.net
It is plausible that 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde could exhibit a dual-action mechanism, combining the membrane-disrupting properties of the benzaldehyde moiety with the antibacterial effects associated with the azepane ring.
Table 1: Antimicrobial Activity of Representative Benzaldehyde and Azepine Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect/Activity | Reference(s) |
|---|---|---|---|
| Benzaldehyde Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi | Inhibition of microbial growth | nih.gov |
| Pyridobenzazepine Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | shd.org.rsresearchgate.net |
| Azepanouvaol | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antimicrobial activity | nih.gov |
| Benzaldehyde Thiourea Polyurethane Composite | E. coli, B. cereus, A. niger | Antimicrobial action with MIC values of 90, 130, and 60 µg/ml respectively | ekb.eg |
The antimicrobial action of benzaldehyde derivatives often involves the coagulation of cytoplasmic constituents, which contributes to the inhibition of cell growth or cell death. nih.gov This suggests a non-specific mode of action that targets multiple cellular processes.
While specific enzyme inhibition pathways for this compound are not documented, related heterocyclic compounds are known to interfere with essential bacterial enzymes. For example, some benzimidazole derivatives, which share structural similarities with fused heterocyclic systems, are known to inhibit bacterial nucleic acid and protein synthesis by acting as purine antagonists. nih.gov This mode of action, targeting fundamental cellular processes, is a common strategy for effective antimicrobial agents. Further research would be necessary to determine if this compound or its metabolites can inhibit specific bacterial enzymes crucial for survival.
Anticancer Activity Investigations
The search for novel anticancer agents is a continuous effort in drug discovery. Both benzaldehyde and azepane scaffolds are present in molecules that have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.
Benzaldehyde and its derivatives have been shown to possess anticancer properties. Studies have demonstrated that benzaldehyde can decrease the viability of cancer cells, with the effect being mainly cytotoxic. rgcc-international.com The mechanism of action is thought to be linked to its effect on important intracellular signaling pathways. rgcc-international.com For instance, some benzyloxybenzaldehyde derivatives have exhibited significant cytotoxic and anti-proliferative properties against human leukemia cells (HL-60). researchgate.net
Azepane-containing compounds have also shown significant anticancer potential. A variety of A-ring azepano-triterpenoids have been evaluated for their cytotoxic activity against multiple human cancer cell lines, with some derivatives showing effectiveness against a broad range of cancers. mdpi.com The cytotoxic effect of these azepano derivatives is often dependent on the specific triterpenoid core structure. mdpi.com Phenylmethylene bis-isoxazolo[4,5-b]azepines have also been synthesized and evaluated, with some compounds exhibiting good anticancer activity. nih.gov
Table 2: Anticancer Activity of Representative Benzaldehyde and Azepine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect/Activity | Reference(s) |
|---|---|---|---|
| Benzaldehyde | Lung adenocarcinoma (COR-L105), Prostate cancer (DU-145) | Decreased cell viability | rgcc-international.com |
| Benzyloxybenzaldehyde Derivatives | Human leukemia (HL-60) | Cytotoxic and anti-proliferative properties | researchgate.net |
| A-azepano-triterpenoids | Various human cancer cell lines | Cytotoxic activity | mdpi.com |
| Dibenzo[b,f]azepine derivatives | Leukemia (SR) | Anti-proliferative activity | nih.gov |
A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Benzaldehyde has been shown to induce apoptosis in cultured human lymphocytes, as evidenced by DNA damage. nih.gov The anticancer effects of some benzyloxybenzaldehyde derivatives are also linked to the induction of apoptosis, potentially through a mechanism involving mitochondrial damage. researchgate.net These derivatives have been observed to cause cell cycle arrest at the G2/M phase and lead to the loss of mitochondrial membrane potential. researchgate.net
Schiff bases derived from substituted benzaldehydes have also demonstrated the ability to induce apoptosis in cancer cells, as confirmed by the expression of apoptotic markers like Bax and Bcl-2. ekb.eg The induction of apoptosis is a desirable characteristic for an anticancer compound as it leads to the controlled elimination of cancer cells.
Identification of Potential Molecular Targets and Signaling Pathways
The anticancer activity of benzaldehyde is linked to the modulation of multiple signaling pathways. Research has indicated that benzaldehyde can inhibit major signaling pathways that are often activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.netaacrjournals.org This broad-spectrum inhibition of pro-survival pathways likely contributes to its cytotoxic effects. A key molecular target identified for benzaldehyde is the 14-3-3ζ protein. By regulating the interaction of 14-3-3ζ with other proteins, benzaldehyde can suppress multiple signaling pathways. researchgate.netaacrjournals.org
Furthermore, benzaldehyde has been shown to repress the pRb/E2F transcriptional pathway, which is critical for cell cycle progression, DNA replication, and DNA repair. aacrjournals.org The ability of benzaldehyde derivatives to inhibit aldehyde dehydrogenase (ALDH) isoforms, which are involved in cellular detoxification and differentiation, has also been explored. mdpi.com
Given these findings, it is conceivable that this compound could also interact with and modulate these or similar signaling pathways and molecular targets, thereby exerting potential anticancer effects. However, dedicated studies are required to confirm these hypotheses and to fully elucidate the mechanistic details of its action.
Interaction with Nicotinic Receptors and Metabolic Pathways
The structural components of this compound, particularly the azepane ring, suggest a potential for interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various central nervous system disorders nih.gov. The study of various nAChR imaging agents has included derivatives containing cyclic amine structures, indicating that the azepane moiety could confer affinity for these receptors nih.gov. The benzaldehyde portion of the molecule is subject to metabolic transformation. Benzaldehyde and its derivatives can be metabolized by aldehyde dehydrogenases (ALDHs), which are NAD(P)+ dependent enzymes that convert aldehydes into carboxylic acids. This metabolic pathway is a common detoxification process, but in some cases, it can lead to bioactivation. For instance, certain benzaldehyde derivatives have been shown to modulate the activity of antibiotics, suggesting that their metabolic products may have biological effects nih.govresearchgate.net.
Structure-Activity Relationship (SAR) Exploration in Biological Contexts
Structure-activity relationship (SAR) studies on various classes of azepane and azepine derivatives have provided valuable insights into how structural modifications influence their biological activities. These studies are crucial for the rational design of more potent and selective therapeutic agents.
For azepane sulfonamides acting as 11β-HSD1 inhibitors, SAR studies have revealed that substitutions at the 4-position of the azepane ring are critical for inhibitory potency nih.gov. The discovery of a compound with an IC50 of 3.0 nM highlights the importance of this position for optimizing activity nih.gov.
In the context of anti-inflammatory agents, research on hexahydropyrimido[1,2-a]azepine derivatives has shown that the nature of the aryl and heterocyclic moieties significantly impacts their selectivity for COX-2 over COX-1 tandfonline.comtandfonline.com.
SAR studies on pyrrolobenzoxazepinone derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors have demonstrated that modifications to the phenyl ring at the C-6 position and the fused-benzene ring can lead to compounds with broad-spectrum activity against clinically relevant mutant strains of HIV-1 nih.gov.
In the realm of antimalarial drug discovery, SAR analysis of thiazole derivatives has indicated that modifications of the N-aryl amide group are most significant for in vitro antimalarial activity, with a preference for non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring cabidigitallibrary.org. Similarly, for 1,2,4,5-tetraoxane derivatives, fusing the core scaffold with various aryl, heteroaryl, or alicyclic moieties has been a key strategy to enhance antimalarial activity nih.gov.
The following table summarizes key SAR findings for different classes of azepane and azepine derivatives:
| Compound Class | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Azepane sulfonamides | 11β-HSD1 inhibition | Substitutions at the 4-position of the azepane ring are crucial for potency. | nih.gov |
| Hexahydropyrimido[1,2-a]azepine derivatives | Anti-inflammatory (COX-2 inhibition) | The nature of aryl and heterocyclic moieties influences COX-2 selectivity. | tandfonline.comtandfonline.com |
| Pyrrolobenzoxazepinone derivatives | Anti-HIV (HIV-1 RT inhibition) | Modifications at the C-6 phenyl ring and the fused-benzene ring affect activity against mutant strains. | nih.gov |
| Thiazole derivatives | Antimalarial | Modifications of the N-aryl amide group are significant for potency. | cabidigitallibrary.org |
| 1,2,4,5-Tetraoxane derivatives | Antimalarial | Fusion with aryl, heteroaryl, or alicyclic moieties enhances activity. | nih.gov |
Broad Biological Spectrum Assessments (e.g., Anti-inflammatory, Anti-malarial, Anti-HIV) of Azepane Derivatives
The azepane scaffold is a key structural feature in a multitude of compounds with a wide range of biological activities.
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of azepine derivatives. For instance, new hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and shown to act as selective COX-2 inhibitors, with some compounds exhibiting in vivo anti-inflammatory activity comparable to the standard drug celecoxib tandfonline.comtandfonline.com. Another study on azepane sulfonamides identified potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in inflammatory processes nih.gov.
Antimalarial Activity: The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including those containing the azepane moiety. While direct studies on this compound are lacking, research on other nitrogen-containing heterocycles like pyrazole derivatives has shown promise in inhibiting malarial parasite growth through various mechanisms researchgate.net. The development of hybrids of 1,2,4,5-tetraoxanes with other cyclic structures has also been a fruitful strategy in the quest for new antimalarials nih.gov.
Anti-HIV Activity: Azepine-containing structures have been incorporated into molecules designed as anti-HIV agents. Pyrrolobenzoxazepinone derivatives, which feature an azepine ring, have been identified as a new class of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors with potent activity against both wild-type and drug-resistant viral strains nih.gov. Additionally, the synthesis of novel isoquinoline-based CXCR4 antagonists, some of which may contain or be analogous to azepane structures, has been explored for their anti-HIV potential mdpi.com.
The following table presents a summary of the broad-spectrum biological activities of various azepane and azepine derivatives:
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Hexahydropyrimido[1,2-a]azepine derivatives | Anti-inflammatory | Selective COX-2 inhibitors with in vivo activity comparable to celecoxib. | tandfonline.comtandfonline.com |
| Azepane sulfonamides | Anti-inflammatory | Potent inhibitors of 11β-HSD1. | nih.gov |
| Pyrrolobenzoxazepinone derivatives | Anti-HIV | Potent non-nucleoside inhibitors of HIV-1 RT, active against mutant strains. | nih.gov |
| Isoquinoline-based derivatives | Anti-HIV | Act as CXCR4 antagonists with potent anti-HIV activity. | mdpi.com |
Molecular Docking and Simulation Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Several studies have employed molecular docking to investigate the therapeutic potential of azepine and azepane derivatives. For example, docking studies on novel azepine derivatives based on a quinazolinone moiety were conducted to explore their antimicrobial and antitumor activities by predicting their binding energies against proteins like outer membrane protein A (OMPA), exo-1,3-beta-glucanase, and key proteins in the Hedgehog signaling pathway nih.govresearchgate.net.
In the context of anti-inflammatory drug design, molecular docking has been used to rationalize the selectivity of new hexahydropyrimido[1,2-a]azepine derivatives for COX-2 over COX-1 by simulating their binding within the active sites of these enzymes tandfonline.comnih.gov. Similarly, docking studies on azepine derivatives have been performed to identify potential inhibitors of the H1N1 virus neuraminidase by calculating the Cdocker energy of the protein-ligand complexes neliti.com.
Molecular docking has also been applied to oxazepane and benzoxazepine derivatives to understand their binding interactions with bacterial proteins, thereby supporting their observed antibacterial activity uobaghdad.edu.iq.
The following table summarizes the application of molecular docking in predicting the therapeutic potential of various azepine and azepane derivatives:
| Compound Class | Target Protein/Pathway | Purpose of Docking Study | Reference |
|---|---|---|---|
| Azepine-quinazolinone derivatives | OMPA, exo-1,3-beta-glucanase, Hedgehog signaling proteins | To investigate antimicrobial and antitumor potential. | nih.govresearchgate.net |
| Hexahydropyrimido[1,2-a]azepine derivatives | COX-1 and COX-2 | To rationalize selective COX-2 inhibition for anti-inflammatory activity. | tandfonline.comnih.gov |
| Azepine derivatives | H1N1 Neuraminidase | To identify potential inhibitors of H1N1 virus. | neliti.com |
| Oxazepane and Benzoxazepine derivatives | Bacterial proteins (e.g., undecaprenyl diphosphate synthase, dihydrofolate reductase) | To support observed antibacterial activity. | uobaghdad.edu.iq |
Advanced Research Applications and Future Directions
Role as a Key Intermediate in Complex Organic and Pharmaceutical Syntheses
The primary and most well-documented role of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is as a key intermediate in the synthesis of complex pharmaceutical compounds. synzeal.comaquigenbio.comsimsonpharma.com Its structure contains two key features that are highly valued in multi-step organic synthesis: the benzaldehyde (B42025) group and the azepane ring linked by an ethoxy bridge. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the construction of larger, more complex molecular architectures. wisdomlib.orgwikipedia.org
A prime example of its application is in the industrial synthesis of Bazedoxifene. psu.eduepa.gov Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the management of postmenopausal osteoporosis. chemicalbook.comdrugfuture.comgoogle.com In the synthesis of Bazedoxifene, the 4-(2-(azepan-1-yl)ethoxy) moiety is a critical component of the final drug's structure. The synthesis often involves a related intermediate, [4-(2-Azepan-1-yl-ethoxy)-phenyl]-methanol, which is derived from this compound via reduction of the aldehyde group. psu.edu This alcohol is then typically converted to a leaving group (e.g., a chloride) to facilitate its coupling with the indole (B1671886) core of the Bazedoxifene molecule. psu.edugoogle.com The compound is therefore not just a precursor but is also recognized as a process impurity in the manufacturing of Bazedoxifene, highlighting its direct link to the pharmaceutical's production pathway. synzeal.comaquigenbio.com
Contributions to Specialty Chemical and Material Development
While its role in pharmaceutical synthesis is well-established, the potential of this compound extends to the development of specialty chemicals and advanced materials. The compound is broadly classified as a "Fine Chemical," indicating its utility in specialized, small-volume applications. clearsynth.com The constituent parts of the molecule—the azepane ring and the benzaldehyde group—are known to impart desirable properties in various materials.
Azepane and its derivatives are utilized in polymer chemistry, for instance, as chain extenders in the production of polyurethanes. nbinno.com The azepane ring can also be incorporated into the synthesis of surfactants and dyes. nbinno.com Separately, benzaldehyde derivatives are foundational in the fragrance industry and have been explored as building blocks in polymer and material science. researchgate.netgoogle.com For example, organofluorine compounds that include azepane derivatives are finding increasing application in materials science. nih.gov
Although specific, documented applications of this compound in material science are not widely reported, its bifunctional nature suggests potential. The aldehyde group can participate in polymerization reactions to form novel resins or be used to functionalize surfaces, while the bulky and flexible aryloxy-azepane portion could influence material properties such as solubility, thermal stability, and mechanical characteristics.
Exploration as a Scaffold for Selective Estrogen Receptor Modulators (SERMs)
The molecular architecture of this compound makes it an ideal scaffold for the development of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. The aminoethoxy-phenyl group is a well-established pharmacophore essential for the antagonistic activity of many SERMs. researchgate.net
The most direct application of this scaffold is seen in Bazedoxifene (1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol). drugfuture.com In this structure, the 4-(2-(azepan-1-yl)ethoxy)benzyl group, derived directly from the intermediate, forms a critical side chain that dictates the molecule's interaction with the estrogen receptor. This side chain is responsible for positioning the molecule within the receptor's ligand-binding pocket, leading to a conformational change that results in tissue-selective modulation of gene transcription. The synthesis of Bazedoxifene solidifies the role of this compound as a validated and crucial scaffold for creating third-generation SERMs. chemicalbook.comgoogle.com
| Molecule | Class | Therapeutic Use | Role of the Azepane-Ethoxy Moiety |
|---|---|---|---|
| Bazedoxifene | Selective Estrogen Receptor Modulator (SERM) | Prevention of postmenopausal osteoporosis | Forms a critical side chain for binding to the estrogen receptor |
Integration into Novel Fluorophore Design for Biomolecule Probing
The development of fluorescent probes for imaging and sensing biomolecules is a burgeoning area of chemical biology. While there is no specific literature detailing the use of this compound as a fluorophore, its chemical structure contains features that suggest potential in this domain. Benzaldehyde derivatives are increasingly being investigated as components of fluorescent probes. nih.gov
The aldehyde group can react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a Schiff base. nih.gov This covalent linkage can be used to tether a probe to a biological target. researchgate.net Research has shown that other complex benzaldehyde derivatives, such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, can function as effective fluorescent dyes for cellular imaging. nih.gov
Theoretically, the this compound scaffold could be chemically modified to create a novel fluorophore. The benzaldehyde could serve as a reactive handle for conjugation to biomolecules, while the aryloxy-azepane portion could be extended or fused with an aromatic system to generate or modulate fluorescent properties. This would allow for the creation of targeted probes where the azepane moiety could influence cell permeability, solubility, or even specific interactions with the target biomolecule.
Outlook on Emerging Research Avenues for Aryloxy-Azepane Scaffolds
The aryloxy-azepane scaffold, central to this compound, is part of a broader class of azepane-containing molecules that are of significant interest in modern drug discovery. researchgate.netnih.govbohrium.com The seven-membered azepane ring is a structural motif found in numerous natural products and more than 20 FDA-approved drugs, valued for its conformational flexibility which can be crucial for biological activity. nih.govdaneshyari.comlifechemicals.com
Future research is likely to branch into several promising directions:
Neurological Disorders: Novel N-benzylated bicyclic azepanes have shown potent activity as inhibitors of monoamine transporters, suggesting that aryloxy-azepane scaffolds could be explored for developing treatments for neuropsychiatric disorders. nih.govunibe.ch
Oncology and Infectious Diseases: Azepane derivatives are continuously being explored for a wide range of therapeutic applications, including as anti-cancer, anti-tubercular, and antimicrobial agents. nih.govnih.govbohrium.com The aryloxy linkage provides a stable and synthetically accessible way to connect the azepane ring to various pharmacologically active cores.
Advanced Synthetic Methodologies: The development of more efficient and stereoselective methods for synthesizing functionalized azepanes remains an active area of research. nih.govnih.govresearchgate.net New catalytic methods will enable the creation of diverse libraries of aryloxy-azepane derivatives for high-throughput screening and drug discovery.
Scaffold Diversification: The inherent flexibility and synthetic tractability of the aryloxy-azepane scaffold make it an excellent starting point for creating diverse molecular libraries. By varying the aromatic component and the substitution on the azepane ring, researchers can fine-tune pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents for a multitude of diseases. lifechemicals.comresearchgate.net
Q & A
Q. What are the common synthetic routes for 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between a halogenated ethoxybenzaldehyde precursor and azepane. For example, a similar compound, 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, was synthesized via substitution of 2-hydroxy-5-nitrobenzaldehyde with 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by reduction steps . Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Controlling temperature to minimize side reactions (e.g., 60–80°C for substitution).
- Employing catalysts like KI to improve halogen displacement efficiency.
- Monitoring reaction progress via TLC or HPLC to adjust stoichiometry and time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?
Key techniques include:
- NMR :
- ¹H NMR : Signals for the aldehyde proton (~9.8–10.0 ppm), aromatic protons (6.7–7.8 ppm), and azepane protons (1.4–3.5 ppm, depending on ring conformation).
- ¹³C NMR : Carbonyl carbon (~190–195 ppm), aromatic carbons (110–160 ppm), and azepane carbons (20–60 ppm) .
- IR : Strong absorption for the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1100–1250 cm⁻¹).
- X-ray crystallography : Used to confirm molecular geometry, such as dihedral angles between the azepane ring and benzaldehyde moiety (e.g., 78.3° observed in a related dialdehyde structure) .
Q. What are the challenges in achieving high purity during synthesis, and how can purification methods be optimized?
Challenges include byproducts from incomplete substitution or oxidation. Purification strategies:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted precursors.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences.
- HPLC : Employ reverse-phase methods with C18 columns for analytical validation .
Advanced Research Questions
Q. How does the presence of the azepane ring influence the compound's reactivity in nucleophilic substitution reactions?
The seven-membered azepane ring introduces steric hindrance and conformational flexibility, which can slow substitution kinetics compared to smaller amines (e.g., pyrrolidine). However, its electron-donating nature enhances nucleophilicity at the ethoxy oxygen, facilitating reactions with electrophiles. Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Q. What strategies can be employed to resolve discrepancies in crystallographic data when analyzing derivatives of this compound?
Discrepancies may arise from polymorphism or disordered solvent molecules. Solutions include:
- Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .
- High-resolution synchrotron XRD to improve data quality.
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonds, CH-π interactions observed in related structures) .
Q. In nanoparticle functionalization, how does the length of the ethoxy chain affect the stability and efficacy of the conjugated system?
Longer ethoxy chains (e.g., triethylene glycol) improve aqueous solubility and reduce aggregation in nanocarriers. For example, AuNPs functionalized with 4-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)benzaldehyde showed a redshift in UV-Vis absorbance (527→536 nm) due to altered surface plasmon resonance, confirming successful conjugation. Stability tests (e.g., DLS for hydrodynamic size) and TEM imaging validate shell formation .
Q. How can computational methods predict the interaction of this compound with biological targets, and what validation experiments are recommended?
- Molecular docking : Screen against target proteins (e.g., ALDH enzymes) using software like AutoDock Vina.
- MD simulations : Assess binding stability over time (≥100 ns trajectories).
- In vitro validation : Use enzyme inhibition assays (e.g., fluorometric ALDH activity tests) and SPR for binding affinity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
